

KVA-D-88: A Technical Overview of its Synthesis and Chemical Properties

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Compound of Interest

Compound Name: KVA-D-88

Cat. No.: B3025776

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Introduction

KVA-D-88 is a novel, brain-penetrant inhibitor of phosphodiesterase 4 (PDE4) with a preferential affinity for the PDE4B isoform.^{[1][2][3]} By selectively inhibiting PDE4B, **KVA-D-88** prevents the degradation of cyclic AMP (cAMP), a crucial second messenger involved in various cellular functions. This mechanism has shown potential in modulating neuroadaptive responses, particularly in the context of cocaine addiction. Preclinical studies have demonstrated that **KVA-D-88** can attenuate cocaine-mediated psychoactive and reinforcing behaviors, suggesting its therapeutic potential. Its selectivity for PDE4B over PDE4D is a key characteristic, as PDE4D inhibition is often associated with undesirable side effects like emesis.

Chemical Structure and Properties

KVA-D-88 is chemically identified as (1-(3,4-Dichlorophenyl)-1H-pyrrolo[2,3-b]pyridin-2-yl)(3,3-difluoroazetidin-1-yl)methanone. It belongs to the 1H-pyrrolo[2,3-b]pyridine-2-carboxamide class of compounds.

Property	Value
CAS Number	2410550-31-9
Molecular Formula	C ₁₇ H ₁₁ Cl ₂ F ₂ N ₃ O
Molecular Weight	382.19 g/mol
Exact Mass	381.0247
IUPAC Name	(1-(3,4-Dichlorophenyl)-1H-pyrrolo[2,3-b]pyridin-2-yl)(3,3-difluoroazetidin-1-yl)methanone
SMILES	<chem>O=C(C1=CC2=CC=CN=C2N1C3=CC=C(Cl)C(Cl)=C3)N4CC(F)(F)C4</chem>
InChI Key	JQEUSIGJVMRCOL-UHFFFAOYSA-N

Synthesis

The synthesis of **KVA-D-88** is detailed in the publication Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors by Vadukoot, A.K., et al., published in ACS Medicinal Chemistry Letters. In this study, **KVA-D-88** is referred to as compound 11h. The paper describes the synthesis of a series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives to explore their structure-activity relationship as PDE4B inhibitors. While the full, step-by-step protocol is contained within the referenced publication, the general approach involves the construction of the core 1H-pyrrolo[2,3-b]pyridine scaffold followed by amide coupling with 3,3-difluoroazetidine.

Biological Activity and Pharmacokinetics

KVA-D-88 exhibits selective inhibitory activity against PDE4B and demonstrates favorable pharmacokinetic properties, including the ability to cross the blood-brain barrier.

In Vitro Activity

Parameter	Value	Notes
PDE4B IC ₅₀	140 nM	The 50% inhibitory concentration against the PDE4B isoform.
PDE4D IC ₅₀	880 nM	The 50% inhibitory concentration against the PDE4D isoform, indicating a 6-fold selectivity for PDE4B.
cAMP Elevation EC ₅₀	0.5 µM	The effective concentration to elicit 50% of the maximal elevation in cAMP levels. This is 10-fold lower than that of apremilast.

In Vivo Pharmacokinetics in Mice

Intravenous (IV) Administration (1 mg/kg)

Parameter	Value
C _{max}	1005.1 ng/mL
T _{max}	0.08 h
AUC (0-t)	549.4 h*ng/mL

| t_{1/2} | 1.1 h |

Oral (PO) Administration (10 mg/kg)

Parameter	Value
C _{max}	129.5 ng/mL
T _{max}	0.5 h
AUC (0-t)	358.8 h*ng/mL

| t_{1/2} | 4.0 h |

Data sourced from Burkovetskaya et al. (2021).

Brain Penetrance in Mice

Parameter	Value	Notes
Administration	10 mg/kg, intraperitoneal (i.p.)	
Time Point	30 minutes post-injection	
Plasma Concentration	3899.2 ng/mL	
Brain Concentration	2347.7 ng/g	
Brain-to-Plasma Ratio (Kp)	~0.6	This demonstrates that KVA-D-88 can effectively cross the blood-brain barrier.

Experimental Protocols

IC₅₀ Determination for PDE4 Isoforms

The half-maximal inhibitory concentrations (IC₅₀) of **KVA-D-88** against PDE4B and PDE4D were determined by BPS Bioscience. The protocol is as follows:

- PDE4 isoform proteins were coated onto a plate at a concentration of 2-5 ng/μl and incubated overnight at 4°C.
- Varying concentrations of **KVA-D-88** were added to the plate.
- The corresponding biotinylated binding partner was then added.
- The reaction was incubated for 2 hours at room temperature.
- Binding assays were performed in duplicate for each concentration.
- The plates were read using a Synergy 2 BioTek plate reader to determine the IC₅₀ values.

Pharmacokinetic (PK) Study in Mice

To determine the pharmacokinetic profile of **KVA-D-88**, the following experiment was conducted:

- Mice were administered **KVA-D-88** either through intravenous (i.v.) injection (1 mg/kg) or oral gavage (10 mg/kg).
- Blood samples were collected at various time points after administration.
- The plasma concentration of **KVA-D-88** was determined from these samples to calculate key PK parameters.

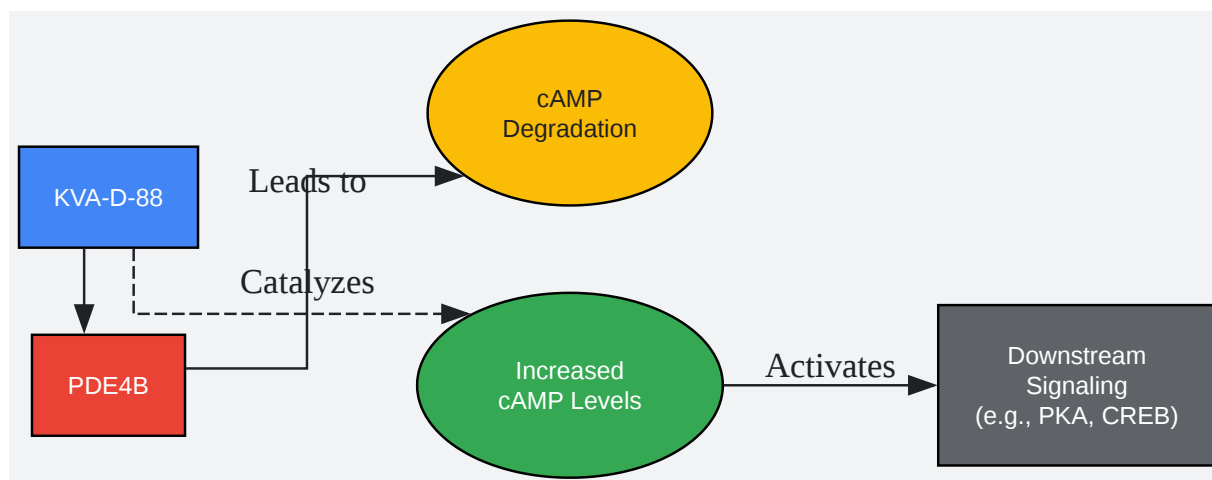
Blood-Brain Barrier Penetration Assay

The ability of **KVA-D-88** to cross the blood-brain barrier was assessed as follows:

- Mice were administered **KVA-D-88** via intraperitoneal (i.p.) injection at a dose of 10 mg/kg.
- After 30 minutes, the mice were sacrificed.
- Blood and brain tissues were collected.
- The concentrations of **KVA-D-88** in both the plasma and the brain were quantified to determine the brain-to-plasma concentration ratio (Kp).

Visualizations

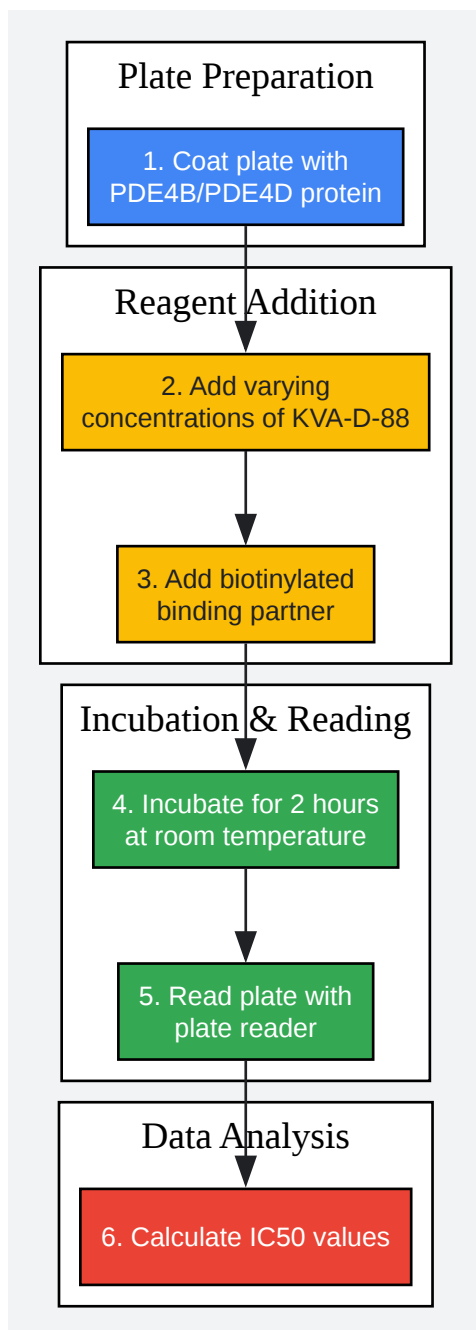
Signaling Pathway of KVA-D-88



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Caption: Mechanism of action of **KVA-D-88**.

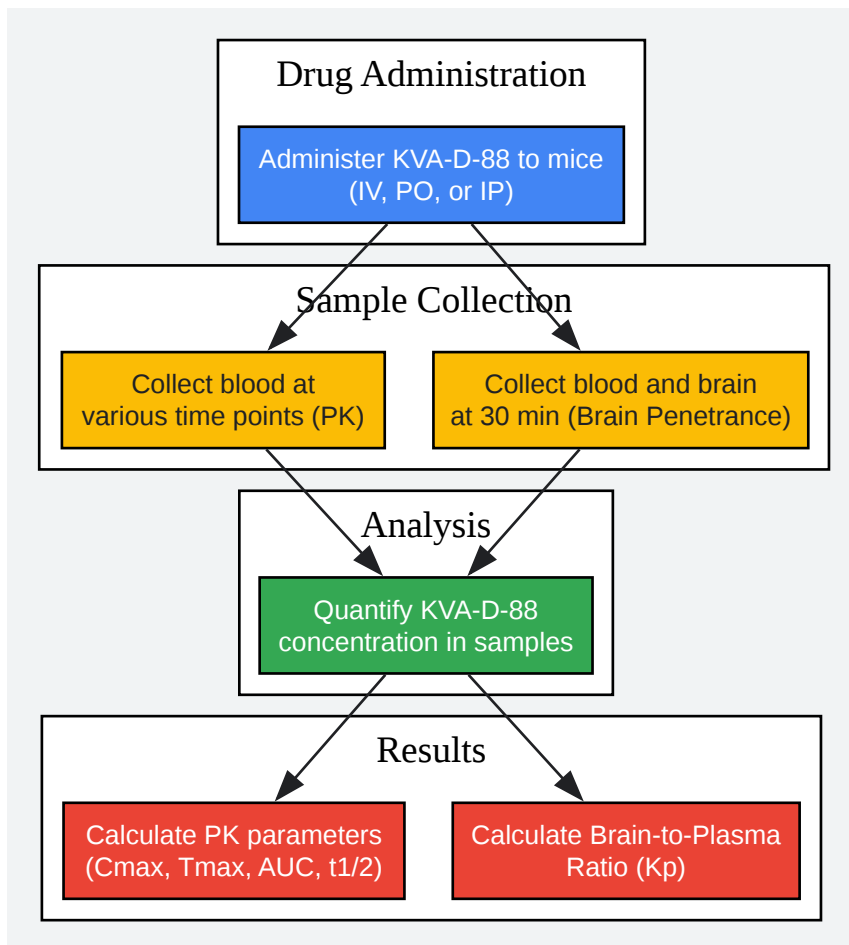
Experimental Workflow for IC₅₀ Determination



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Caption: Workflow for determining the IC₅₀ of **KVA-D-88**.

Pharmacokinetic and Brain Penetration Study Workflow



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Caption: Workflow for in vivo pharmacokinetic and brain penetration studies.

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References

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